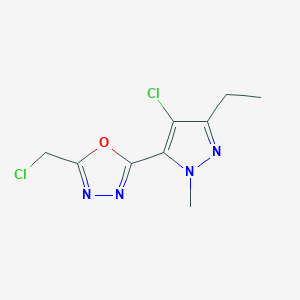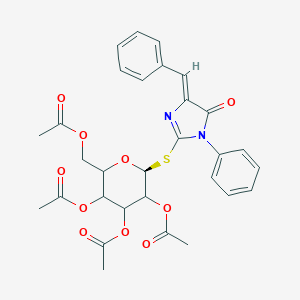
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has attracted significant attention in scientific research due to its potential applications in various fields. This compound is a derivative of imidazoline, which is a heterocyclic organic compound that contains an imidazole ring. The synthesis of this compound involves a complex process that requires the use of various reagents and techniques.
Mecanismo De Acción
The mechanism of action of 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is not fully understood. However, it is believed to act by inhibiting the growth and proliferation of cancer cells. This compound has been shown to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and Physiological Effects
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been found to exhibit significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of various cancer cells such as breast cancer, lung cancer, and prostate cancer. Additionally, this compound has been found to exhibit antimicrobial and antifungal properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in lab experiments include its potent biological activities and its ability to induce apoptosis in cancer cells. However, the limitations of using this compound in lab experiments include its complex synthesis process and the potential toxicity of the compound.
Direcciones Futuras
There are several future directions for the research on 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside. These include:
1. Investigation of the mechanism of action of this compound in cancer cells.
2. Development of more efficient synthesis methods for this compound.
3. Evaluation of the potential toxicity of this compound in vivo.
4. Investigation of the potential applications of this compound in other fields such as agriculture and food science.
5. Development of derivatives of this compound with improved biological activities and reduced toxicity.
In conclusion, 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside is a chemical compound that has significant potential in various fields such as medicinal chemistry, biochemistry, and pharmacology. The synthesis of this compound involves a complex process, and its mechanism of action is not fully understood. However, it has been found to exhibit potent biological activities such as antimicrobial, antifungal, and antitumor properties. Further research is needed to fully understand the potential applications of this compound and its derivatives.
Métodos De Síntesis
The synthesis of 4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside involves the condensation of 2-phenyl-1,2,3,4-tetrahydro-imidazo[1,2-a]pyridine-3-carboxylic acid with 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside in the presence of a catalyst such as trifluoroacetic acid. The resulting product is then purified using various techniques such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been found to exhibit significant biological activities such as antimicrobial, antifungal, and antitumor properties.
Propiedades
Nombre del producto |
4-benzylidene-5-oxo-1-phenyl-4,5-dihydro-1H-imidazol-2-yl 2,3,4,6-tetra-O-acetyl-1-thiohexopyranoside |
|---|---|
Fórmula molecular |
C30H30N2O10S |
Peso molecular |
610.6 g/mol |
Nombre IUPAC |
[(6S)-3,4,5-triacetyloxy-6-[(4Z)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C30H30N2O10S/c1-17(33)38-16-24-25(39-18(2)34)26(40-19(3)35)27(41-20(4)36)29(42-24)43-30-31-23(15-21-11-7-5-8-12-21)28(37)32(30)22-13-9-6-10-14-22/h5-15,24-27,29H,16H2,1-4H3/b23-15-/t24?,25?,26?,27?,29-/m0/s1 |
Clave InChI |
AKCZYLVRRRRJPS-FLMIJJEUSA-N |
SMILES isomérico |
CC(=O)OCC1C(C(C([C@@H](O1)SC2=N/C(=C\C3=CC=CC=C3)/C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)OCC1C(C(C(C(O1)SC2=NC(=CC3=CC=CC=C3)C(=O)N2C4=CC=CC=C4)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




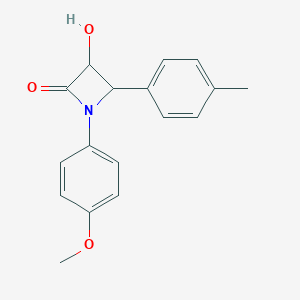
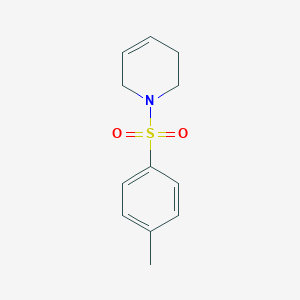
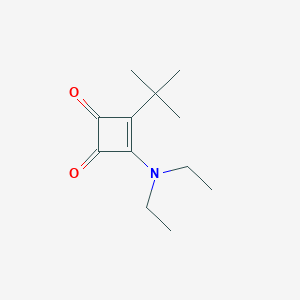
![3-Methoxy-4-[2-(2-methoxyphenyl)-1,3-dithian-2-yl]cyclobut-3-ene-1,2-dione](/img/structure/B303383.png)

![3,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B303387.png)
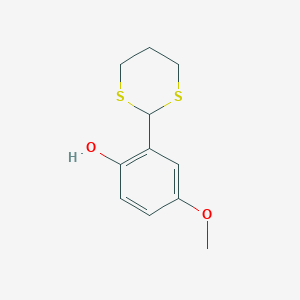
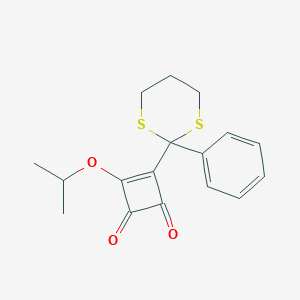
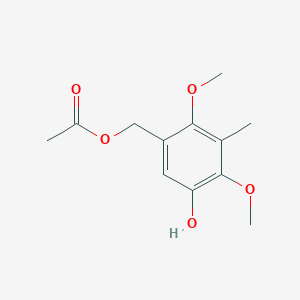
![3-Isopropoxy-2,7-dimethyl-6,6-diphenyl-5,8-dioxaspiro[3.4]oct-2-en-1-one](/img/structure/B303392.png)
![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B303393.png)
![Cyclobuta[e][1,3]benzodioxole-6,7-dione](/img/structure/B303394.png)
